molecular formula C11H15ClN2O4 B13562425 methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

Cat. No.: B13562425
M. Wt: 274.70 g/mol
InChI Key: RAANXWNXFJERMB-FVGYRXGTSA-N
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Description

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride typically involves the esterification of 3-amino-4-(4-nitrophenyl)butanoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15ClN2O4

Molecular Weight

274.70 g/mol

IUPAC Name

methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1

InChI Key

RAANXWNXFJERMB-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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